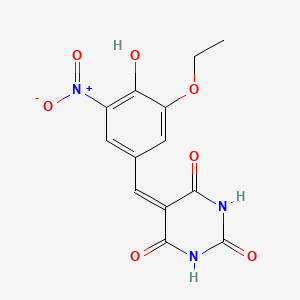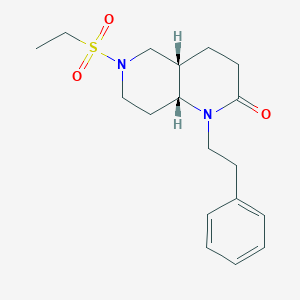![molecular formula C15H18N4O3 B5499344 N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as P7C3 and has been found to exhibit neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of P7C3 is not fully understood. However, it has been suggested that P7C3 exerts its neuroprotective effects by promoting the survival of neural stem cells and enhancing the production of new neurons in the brain. P7C3 has also been found to protect against neuronal cell death by inhibiting the activation of apoptotic pathways.
Biochemical and Physiological Effects:
P7C3 has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons. P7C3 has also been found to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the regulation of cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using P7C3 in lab experiments is its ability to promote neurogenesis, which can be useful in studying the development of the nervous system. P7C3 has also been found to protect against neuronal cell death, which can be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using P7C3 is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.
Orientations Futures
There are several future directions for the research on P7C3. One of the directions is to explore the potential therapeutic applications of P7C3 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate the potential side effects of P7C3 and to develop safer derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of P7C3 and its effects on neuronal function.
In conclusion, P7C3 is a promising compound that has potential therapeutic applications in various neurological disorders. Its ability to promote neurogenesis and protect against neuronal cell death makes it a valuable tool in studying the development and function of the nervous system. However, further research is needed to fully understand its mechanism of action and to develop safer derivatives of the compound.
Méthodes De Synthèse
The synthesis of P7C3 involves a multi-step process that includes the reaction of phthalic anhydride with ethylenediamine to produce 2-(1H-phthalazin-1-yl)ethanamine. This intermediate product is then reacted with morpholine-4-carboxylic acid to produce N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide. The final step involves the addition of hydrochloric acid to produce P7C3 hydrochloride.
Applications De Recherche Scientifique
P7C3 has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the applications include the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. P7C3 has also been found to promote neurogenesis, which is the process of generating new neurons in the brain.
Propriétés
IUPAC Name |
N-[2-(1-oxophthalazin-2-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-14(13-10-16-6-8-22-13)17-5-7-19-15(21)12-4-2-1-3-11(12)9-18-19/h1-4,9,13,16H,5-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKHNZQRTQSWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NCCN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)

![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5499296.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)